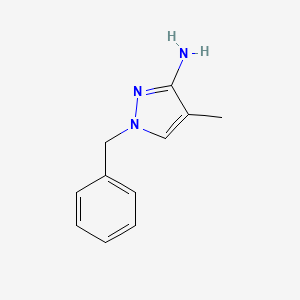

1-benzyl-4-methyl-1H-pyrazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-benzyl-4-methyl-1H-pyrazol-3-amine” is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .

Synthesis Analysis

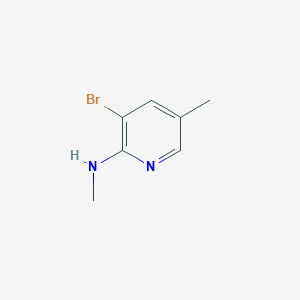

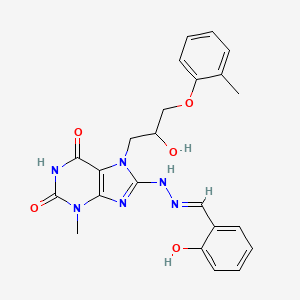

The synthesis of “1-benzyl-4-methyl-1H-pyrazol-3-amine” involves complex chemical reactions. For instance, one synthesis method involves the reaction of hydrazones and α-bromo ketones . Another method involves the use of glyoxal and ammonia . The exact synthesis process can vary depending on the desired end product and the specific conditions of the reaction .Molecular Structure Analysis

The molecular structure of “1-benzyl-4-methyl-1H-pyrazol-3-amine” can be determined using various techniques such as NMR spectroscopy . The molecule has a complex structure with multiple carbon, hydrogen, and nitrogen atoms .Chemical Reactions Analysis

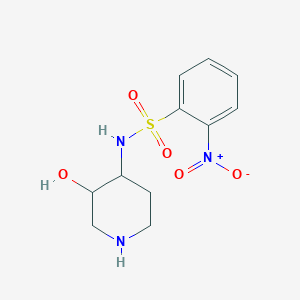

The chemical reactions involving “1-benzyl-4-methyl-1H-pyrazol-3-amine” are complex and can involve multiple steps. For example, one reaction involves the formation of multi-substituted pyrazoles . The exact reactions can vary depending on the specific conditions and the presence of other reactants .Physical And Chemical Properties Analysis

“1-benzyl-4-methyl-1H-pyrazol-3-amine” is a solid substance . It has a molecular weight of 187.24 and a refractive index of 1.5400 to 1.5450 at 20°C . It is colorless to light yellow in appearance .Applications De Recherche Scientifique

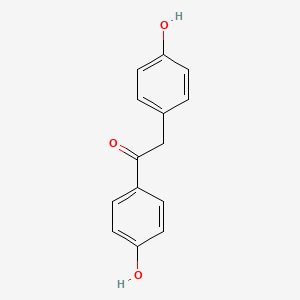

Medicinal Chemistry and Drug Development

1-Benzyl-4-methyl-1H-pyrazol-3-amine serves as a valuable scaffold for designing novel pharmaceutical agents. Researchers explore its potential in the following areas:

- γ-Secretase Modulators : It plays a role in the preparation of aminothiazoles, which are investigated as γ-secretase modulators. These compounds may have implications in Alzheimer’s disease therapy .

- JAK2 Inhibitors : Benzylpyrazolamine derivatives are studied as potential inhibitors of JAK2, a kinase associated with myeloproliferative disorders .

Organic Synthesis

This compound acts as an intermediate in organic synthesis, contributing to the creation of diverse molecules. Notable applications include:

Safety and Hazards

“1-benzyl-4-methyl-1H-pyrazol-3-amine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Orientations Futures

The future directions for “1-benzyl-4-methyl-1H-pyrazol-3-amine” could involve its use in the preparation of various amines and amino acids containing the pyrazole nucleus . These compounds are of interest because of their close structural resemblance to the imidazole derivatives, such as histamine and histidine .

Mécanisme D'action

Target of Action

Similar compounds such as imidazole derivatives are known to interact with a broad range of biological targets, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in various ways, often leading to changes in cellular function .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways, often resulting in downstream effects such as the inhibition of bacterial growth or the reduction of inflammation .

Pharmacokinetics

The compound’s molecular weight of 17321 suggests it may have suitable properties for oral bioavailability.

Result of Action

Similar compounds have been found to induce apoptosis in certain cell lines .

Propriétés

IUPAC Name |

1-benzyl-4-methylpyrazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-9-7-14(13-11(9)12)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H2,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUEGSZUKVOJROP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1N)CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2-Methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17S)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-5-enoic acid](/img/structure/B2891942.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(5-chloro-2-methoxyphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2891953.png)

![(3S,7S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B2891956.png)

![3-Amino-3-[4-(trifluoromethoxy)phenyl]propanoic acid hydrochloride](/img/structure/B2891958.png)

![1,7-dimethyl-8-(3-(o-tolylamino)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2891961.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2891963.png)